Product packaging for 3-Methylcyclohexane-1-carbohydrazide(Cat. No.:)

3-Methylcyclohexane-1-carbohydrazide

Cat. No.: B13871515
M. Wt: 156.23 g/mol
InChI Key: RRAKZBDTWCDFPY-UHFFFAOYSA-N
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Description

3-Methylcyclohexane-1-carbohydrazide is a chemical reagent incorporating a cyclohexane ring structure with a carbohydrazide functional group. Carbohydrazide derivatives are valuable intermediates in medicinal chemistry and materials science, frequently serving as key precursors in the synthesis of nitrogen-containing heterocycles . Compounds featuring the carbohydrazide moiety have been identified in the development of various bioactive molecules, including those with potential insecticidal and antimicrobial properties . The methylcyclohexane component may influence the compound's lipophilicity and stereochemistry, which can be critical for its interaction with biological targets or material properties . Researchers can utilize this reagent to build more complex molecular architectures, particularly in the synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles, which are privileged scaffolds in drug discovery . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets and handle this material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O B13871515 3-Methylcyclohexane-1-carbohydrazide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

3-methylcyclohexane-1-carbohydrazide

InChI

InChI=1S/C8H16N2O/c1-6-3-2-4-7(5-6)8(11)10-9/h6-7H,2-5,9H2,1H3,(H,10,11)

InChI Key

RRAKZBDTWCDFPY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)C(=O)NN

Origin of Product

United States

Synthetic Methodologies for 3 Methylcyclohexane 1 Carbohydrazide

Established Protocols for Carbohydrazide (B1668358) Synthesis

The formation of the carbohydrazide moiety is a well-established transformation in organic chemistry. The most common methods involve the reaction of a carboxylic acid derivative, such as an ester or an amide, with hydrazine (B178648).

Ester-Hydrazine Condensation Approaches

The most direct and widely used method for the synthesis of carbohydrazides is the condensation of an ester with hydrazine hydrate (B1144303). ajgreenchem.comnih.gov This reaction, known as hydrazinolysis, proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an alcohol molecule to yield the corresponding carbohydrazide.

For the synthesis of 3-methylcyclohexane-1-carbohydrazide, the corresponding methyl or ethyl ester of 3-methylcyclohexanecarboxylic acid would be treated with hydrazine hydrate, typically in a suitable solvent such as an alcohol. mdpi.com The reaction is often carried out at elevated temperatures to drive it to completion. ajgreenchem.comnih.gov

General Reaction Scheme:

Where R' can be a simple alkyl group like methyl or ethyl.

The starting 3-methylcyclohexanecarboxylic acid ester can be prepared from 3-methylcyclohexanecarboxylic acid, which in turn can be synthesized from commercially available precursors such as 3-methylcyclohexanone (B152366). wikipedia.org

Table 1: Representative Reaction Conditions for Ester-Hydrazine Condensation

Ester Substrate Reagent Solvent Temperature Reaction Time Reference
Ethyl 3-methylcyclohexanecarboxylate Hydrazine hydrate Ethanol (B145695) Reflux Several hours nih.gov

Amide-Hydrazine Exchange Reactions

An alternative, though less common, approach to carbohydrazides is the exchange reaction between an amide and hydrazine. researchgate.net This method is generally less favored than ester hydrazinolysis due to the lower reactivity of amides compared to esters towards nucleophilic attack. Consequently, this transformation often requires activation of the amide to enhance its electrophilicity. researchgate.netorganic-chemistry.org

Activation strategies can include the conversion of the amide into a more reactive species, such as an N-acyl-N-Boc-amide or a Weinreb amide. These activated amides are more susceptible to nucleophilic attack by hydrazine, facilitating the formation of the carbohydrazide. researchgate.net

General Reaction Scheme for Activated Amide:

Where 'Activating Group' can be, for example, a Boc or tosyl group.

While this method is feasible, the additional steps required for amide activation make it a less direct route compared to the ester-hydrazine condensation.

Stereoselective Synthesis of this compound

The presence of two chiral centers in this compound at the C1 and C3 positions means the compound can exist as two pairs of enantiomers: (cis)-(1R,3S)/(1S,3R) and (trans)-(1R,3R)/(1S,3S). idc-online.comlibretexts.org The development of stereoselective synthetic routes is therefore crucial for obtaining specific stereoisomers.

Strategies for Diastereomeric and Enantiomeric Control in Cyclohexane (B81311) Derivatives

Achieving stereocontrol in the synthesis of substituted cyclohexanes is a significant area of research. nih.govbeilstein-journals.orgresearchgate.net Strategies often involve controlling the formation of the cyclohexane ring or the introduction of substituents in a stereospecific manner.

For this compound, stereocontrol can be envisaged at several stages:

Stereoselective Ring Formation: Organocatalytic methods, such as Michael additions and cascade reactions, have proven highly effective in the asymmetric synthesis of functionalized cyclohexanes. nih.govnih.gov A chiral catalyst can direct the formation of a specific enantiomer of a cyclohexane precursor, which can then be converted to the desired carbohydrazide.

Substrate-Controlled Diastereoselectivity: The existing stereocenter in a chiral starting material can influence the stereochemical outcome of subsequent reactions. For instance, the reduction of a chiral 3-methylcyclohexanone derivative can lead to the diastereoselective formation of a specific 3-methylcyclohexanol (B165635) isomer, which can then be elaborated to the target carbohydrazide.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereoselective introduction of a functional group. After the desired stereochemistry is established, the auxiliary is removed.

Table 2: Potential Stereoselective Strategies

Strategy Description Potential Outcome
Organocatalytic Michael Addition Use of a chiral amine catalyst to promote the conjugate addition to an α,β-unsaturated system, forming a chiral cyclohexane precursor. Enantiomerically enriched cyclohexane derivative. nih.gov
Chiral Phosphoric Acid Catalysis Asymmetric Diels-Alder reaction to construct the cyclohexane ring with high stereocontrol. Diastereo- and enantiomerically enriched product.

Post-Synthetic Resolution Techniques for Stereoisomers of this compound

When a synthesis yields a mixture of stereoisomers, post-synthetic resolution techniques can be employed to separate them.

Classical Resolution: This involves the reaction of the racemic carbohydrazide with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent affords the separated enantiomers.

Kinetic Resolution: In this method, a chiral catalyst or reagent reacts at different rates with the enantiomers of the racemic mixture. nih.gov This results in one enantiomer being consumed faster than the other, allowing for the separation of the unreacted, enantiomerically enriched starting material. For example, an enzyme could be used to selectively acylate one enantiomer of a precursor alcohol. nih.gov

Chiral Chromatography: The mixture of stereoisomers can be separated by chromatography on a chiral stationary phase (CSP). The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, enabling their separation.

Advanced Catalytic Methods for the Formation of this compound Scaffolds

Modern catalytic methods offer efficient and atom-economical routes to complex molecular scaffolds. While direct catalytic synthesis of this compound may not be established, principles from related transformations can be applied.

Transition metal catalysis, for instance with iridium or ruthenium complexes, has been used for the stereoselective synthesis of functionalized cyclohexanes through hydrogen borrowing or transfer hydrogenation reactions. acs.org These methods can create multiple stereocenters with high levels of control. A potential strategy could involve the catalytic construction of a stereochemically defined 3-methylcyclohexane derivative bearing a functional group that can be readily converted to the carbohydrazide moiety.

Furthermore, recent advances in C-H activation could potentially be applied to directly introduce a carbohydrazide precursor onto a 3-methylcyclohexane scaffold, although this would likely present significant challenges in terms of regioselectivity and stereocontrol.

Table 3: Relevant Compound Names

Compound Name
This compound
3-methylcyclohexanecarboxylic acid
3-methylcyclohexanone
Hydrazine
Hydrazine hydrate
N-Boc-amide
Weinreb amide
3-methylcyclohexanol

Palladium-Catalyzed Carbonylation Approaches to Carboxylic Acid Derivatives

The creation of the 3-methylcyclohexanecarboxylic acid framework, a critical precursor to the final carbohydrazide, can be approached through palladium-catalyzed carbonylation. This powerful technique introduces a carbonyl group (C=O) into an organic substrate using carbon monoxide (CO). Palladium catalysts are particularly effective due to their ability to facilitate the formation of new carbon-carbon bonds under relatively mild conditions.

Research into palladium-catalyzed reactions has demonstrated the carbonylation of various substrates, including cyclic ketones. For instance, the carbonylation of 2-methylcyclohexanone (B44802) using a palladium(II) chloride catalyst in methanol (B129727) under a carbon monoxide atmosphere has been shown to yield diester products through a ring-cleavage mechanism najah.edu. While this specific outcome is not a direct route to the desired single carboxylic acid group on the cyclohexane ring, the underlying principle of activating and carbonylating a cyclic structure is highly relevant. A more direct conceptual approach would involve the carbonylation of a 3-methylcyclohexyl derivative, such as an alkene (3-methylcyclohexene) or a halide.

The general mechanism for such a carbonylation reaction involves several key steps:

Oxidative Addition: The palladium(0) catalyst reacts with a substrate (e.g., a cyclohexyl halide) to form a palladium(II) intermediate.

CO Insertion: A molecule of carbon monoxide inserts into the palladium-carbon bond.

Nucleophilic Attack: A nucleophile, such as water or an alcohol, attacks the acyl-palladium complex.

Reductive Elimination: This final step releases the carboxylic acid or ester product and regenerates the palladium(0) catalyst, allowing the cycle to continue.

The conditions for these reactions can be tailored to optimize the yield of the desired carboxylic acid derivative. Key variables include the choice of palladium catalyst and ligands, the solvent, the temperature, and the pressure of the carbon monoxide gas.

Table 1: Overview of Palladium-Catalyzed Carbonylation Conditions for Carboxylic Acid Synthesis
Catalyst SystemSubstrate TypeTypical NucleophileProductKey Advantages
PdCl2/CuCl2Cyclic KetonesMethanolDiesters (via ring opening)Utilizes readily available ketone starting materials najah.edu.
PdI2/KIAlkynes/AlkenesAlcohols/WaterUnsaturated Esters/AcidsHigh reactivity for unsaturated systems mdpi.com.
Pd(PPh3)4Aryl/Vinyl HalidesWaterCarboxylic AcidsWell-established for a wide range of substrates.

Metal-Mediated Syntheses of Cyclohexanecarbohydrazide Frameworks

The synthesis of the final this compound product is most effectively achieved via a two-stage process. The first stage involves the synthesis of a carboxylic acid derivative (an acid or ester) as a stable intermediate, which can be accomplished using metal-mediated methods. The second stage is the conversion of this intermediate into the target carbohydrazide.

One of the most established metal-mediated routes to a carboxylic acid is the Grignard reaction. This involves reacting a 3-methylcyclohexyl halide (e.g., 3-methylcyclohexyl bromide) with magnesium metal to form a Grignard reagent (3-methylcyclohexylmagnesium bromide). This organometallic compound is then reacted with carbon dioxide (in the form of dry ice), followed by an acidic workup, to produce 3-methylcyclohexanecarboxylic acid.

Once the carboxylic acid or its corresponding ester (e.g., methyl 3-methylcyclohexanecarboxylate) is obtained, the final step is hydrazinolysis. This is a well-documented and efficient nucleophilic acyl substitution reaction. The ester is reacted with hydrazine hydrate (N₂H₄·H₂O), often in an alcoholic solvent like ethanol, under reflux. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol group and the formation of the stable carbohydrazide. This method is widely used for the preparation of various hydrazide compounds due to its high yield and straightforward procedure ekb.eggoogle.com.

Table 2: Two-Stage Synthesis of this compound
StageReactionKey ReagentsIntermediate/ProductTypical Conditions
1: Carboxylic Acid SynthesisGrignard Reaction3-Methylcyclohexyl Halide, Mg, CO23-Methylcyclohexanecarboxylic AcidAnhydrous ether solvent, followed by acidic workup.
1: Ester SynthesisFischer Esterification3-Methylcyclohexanecarboxylic Acid, MethanolMethyl 3-methylcyclohexanecarboxylateAcid catalyst (e.g., H2SO4), reflux.
2: Hydrazide FormationHydrazinolysisMethyl 3-methylcyclohexanecarboxylate, Hydrazine HydrateThis compoundEthanol solvent, reflux for several hours ekb.eg.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to make chemical manufacturing more sustainable by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. These principles can be applied to the synthesis of this compound at various stages.

In the formation of the carboxylic acid precursor, palladium-catalyzed carbonylation can be considered a green alternative to stoichiometric reagents as it is a catalytic process, thus reducing waste. However, the use of carbon monoxide gas presents safety challenges. Recent advances have focused on using solid CO sources to mitigate these risks thieme-connect.com.

For the final hydrazinolysis step, traditional methods often involve prolonged heating (reflux), which consumes significant energy. Modern techniques such as microwave irradiation and ultrasound have been shown to dramatically reduce reaction times and, in some cases, allow for solvent-free conditions, leading to a greener process with higher yields ekb.eg. The choice of solvent is also critical; replacing traditional volatile organic solvents with greener alternatives like ethanol or even water, where possible, can significantly reduce the environmental impact of the synthesis.

Table 3: Application of Green Chemistry Principles to the Synthesis
Principle of Green ChemistryApplication in the Synthesis of this compound
PreventionDesigning the synthesis to minimize byproduct formation in both the carbonylation and hydrazinolysis steps.
Atom EconomyThe hydrazinolysis step has high atom economy. Catalytic routes for the precursor also improve overall economy.
Less Hazardous Chemical SynthesesUsing solid CO sources instead of gaseous CO. Avoiding toxic solvents.
Designing Safer Chemicals(Not directly applicable to synthesis method).
Safer Solvents and AuxiliariesUsing ethanol as a solvent for hydrazinolysis, which is less toxic than many alternatives. Exploring solvent-free conditions ekb.eg.
Design for Energy EfficiencyEmploying microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating ekb.eg.
Use of Renewable Feedstocks(Dependent on the ultimate source of the methylcyclohexane (B89554) starting material).
Reduce DerivativesDirect carbonylation to the carboxylic acid is preferable to a multi-step process involving protection/deprotection.
CatalysisUsing palladium catalysts for the carbonylation step is superior to stoichiometric reagents.
Design for Degradation(Not directly applicable to synthesis method).
Real-time analysis for Pollution PreventionMonitoring reaction progress (e.g., by TLC) to prevent over-reaction and byproduct formation ekb.eg.
Inherently Safer Chemistry for Accident PreventionAvoiding highly reactive or explosive intermediates and high-pressure gas setups where possible.

Derivatization Chemistry and Analog Synthesis of 3 Methylcyclohexane 1 Carbohydrazide

Condensation Reactions of the Hydrazide Moiety

The hydrazide functional group (-CONHNH₂) of 3-methylcyclohexane-1-carbohydrazide readily undergoes condensation reactions with carbonyl compounds. This reactivity is a cornerstone of its derivatization, leading to the formation of hydrazones and Schiff bases, which are valuable intermediates for further synthetic transformations.

Synthesis of Hydrazones and Schiff Bases from this compound

The synthesis of hydrazones from this compound is typically achieved through the condensation reaction with aldehydes or ketones. ictp.itnih.gov This reaction involves the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. The general method involves refluxing an equimolar mixture of the hydrazide and the carbonyl compound in a suitable solvent, such as ethanol (B145695). ictp.it The addition of a few drops of glacial acetic acid can catalyze the reaction. ictp.it The resulting hydrazones are characterized by the R₁R₂C=N-NH- linkage. ictp.it

Similarly, Schiff bases, which are a class of imines, can be synthesized through the condensation of this compound with various aromatic aldehydes. nih.govchemijournal.com The reaction is often carried out in a solvent like ethanol and can proceed without a catalyst, offering high yields and straightforward product isolation. chemijournal.com These compounds are defined by the presence of a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. nih.gov

Reactant 1Reactant 2 (Carbonyl Compound)Product TypeGeneral Conditions
This compoundAldehydes (e.g., Benzaldehyde)Hydrazone/Schiff BaseReflux in ethanol, optional acid catalyst (e.g., acetic acid)
This compoundKetones (e.g., Acetophenone)HydrazoneReflux in ethanol, optional acid catalyst (e.g., acetic acid)

Mechanistic Considerations and Stereochemical Outcomes of Hydrazone Formation

The formation of a hydrazone from this compound and a carbonyl compound proceeds through a nucleophilic addition-elimination mechanism. The reaction is typically initiated by the protonation of the carbonyl oxygen under acidic conditions, which enhances the electrophilicity of the carbonyl carbon. The terminal nitrogen atom of the hydrazide then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine. soeagra.comresearchgate.net This intermediate subsequently undergoes dehydration, facilitated by the protonation of the hydroxyl group, leading to its elimination as a water molecule and the formation of the C=N double bond characteristic of a hydrazone. soeagra.com

The stereochemistry of the resulting hydrazone is influenced by the structure of the parent this compound and the carbonyl reactant. The 3-methylcyclohexane ring can exist in either a cis or trans conformation, which can influence the approach of the carbonyl compound and the orientation of the substituents in the final product. Furthermore, the C=N double bond of the hydrazone can exhibit E/Z isomerism. The specific isomer formed can be dependent on the reaction conditions and the steric and electronic properties of the substituents on both the cyclohexane (B81311) ring and the former carbonyl group. Generally, hydrazone formation can result in a mixture of geometric isomers. chemtube3d.com

Cyclization Pathways Leading to Heterocyclic Systems

The hydrazide and hydrazone derivatives of this compound are key precursors for the synthesis of a variety of five-membered heterocyclic rings. These cyclization reactions are important for generating compounds with potential biological activities.

Formation of 1,3,4-Oxadiazole (B1194373) Derivatives

One of the prominent cyclization pathways for this compound derivatives leads to the formation of the 1,3,4-oxadiazole ring system. A common method involves the cyclodehydration of N,N'-diacylhydrazines. mdpi.com For instance, reacting this compound with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can yield 2,5-disubstituted 1,3,4-oxadiazoles. jchemrev.com

Another versatile route to 1,3,4-oxadiazoles involves the oxidative cyclization of hydrazones. mdpi.com Hydrazones derived from this compound and various aldehydes can be cyclized using reagents such as mercury oxide and iodine. mdpi.com Furthermore, this compound can be treated with carbon disulfide in the presence of a base like potassium hydroxide, followed by acidification, to form a 1,3,4-oxadiazole-2-thiol (B52307) derivative. jchemrev.comwjpmr.com

Starting MaterialReagentsProduct
This compound and Aromatic AcidPOCl₃2-(3-Methylcyclohexyl)-5-aryl-1,3,4-oxadiazole
Hydrazone of this compoundHgO, I₂2-(3-Methylcyclohexyl)-5-substituted-1,3,4-oxadiazole
This compound1. CS₂, KOH 2. Acid5-(3-Methylcyclohexyl)-1,3,4-oxadiazole-2-thiol

Synthesis of 1,3,4-Thiadiazole (B1197879) Derivatives

The synthesis of 1,3,4-thiadiazole derivatives from this compound often proceeds through a thiosemicarbazide (B42300) intermediate. This intermediate can be prepared by reacting the carbohydrazide (B1668358) with a thiocyanate. The subsequent cyclization of the thiosemicarbazide, typically under acidic conditions using reagents like concentrated sulfuric acid or phosphorus oxychloride, yields the 2-amino-5-(3-methylcyclohexyl)-1,3,4-thiadiazole. sbq.org.brjocpr.com

Alternatively, this compound can be directly condensed with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride to afford the corresponding 2-amino-1,3,4-thiadiazole (B1665364) derivative. jocpr.commdpi.com Another pathway involves the reaction of the carbohydrazide with carbon disulfide in a basic medium to form a dithiocarbazate intermediate, which can then be cyclized to a 1,3,4-thiadiazole-2-thiol (B7761032) derivative. sbq.org.br

Construction of Pyrazole (B372694) Derivatives

Pyrazole derivatives can be synthesized from this compound through cyclocondensation reactions with 1,3-dicarbonyl compounds. nih.govmdpi.com This classic Knorr pyrazole synthesis involves the reaction of the hydrazide with a β-diketone, such as acetylacetone, or a β-ketoester, like ethyl acetoacetate. nih.gov The reaction typically proceeds by heating the reactants in a suitable solvent, sometimes with an acid or base catalyst, to yield a 1,3,5-trisubstituted pyrazole, where one of the substituents is the 3-methylcyclohexylcarbonyl group. The regioselectivity of the reaction, determining the position of the substituents on the pyrazole ring, can be influenced by the reaction conditions and the nature of the dicarbonyl compound. nih.gov

Another approach to pyrazoles is through the [3+2] cycloaddition reaction of a nitrile imine, which can be generated in situ from a hydrazonoyl halide derived from a hydrazone of this compound, with an alkyne. mdpi.com This method allows for the construction of highly substituted pyrazole rings.

Exploration of Other Cycloaddition Products (e.g., Triazines, Benzimidazoles)

While direct cycloaddition reactions of this compound to form triazines and benzimidazoles are not extensively documented in the literature, the inherent reactivity of the carbohydrazide moiety suggests the potential for such transformations. Carbohydrazides and their thio-analogs are known precursors in the synthesis of various nitrogen-containing heterocycles. sapub.orgacs.org

Triazine Derivatives: The synthesis of triazine rings often involves the condensation of compounds containing N-N bonds with appropriate precursors. For instance, thiocarbohydrazides have been shown to react with dicyandiamide (B1669379) to form hexahydro-1,3,5-triazine-2-thiones. sapub.org Although this involves a thiocarbohydrazide (B147625), it highlights a plausible pathway where the carbohydrazide moiety of this compound could potentially react with suitable reagents, such as cyanates or their derivatives, to undergo cyclization and form triazine rings. Another approach involves the reaction of arylbiguanide hydrochloride salts with dimethyloxalate to yield an intermediate that, upon reaction with phenylhydrazine, produces 1,3,5-triazine-2-carbohydrazide derivatives. ajgreenchem.comajgreenchem.com This suggests that a multi-step synthesis commencing with this compound could lead to triazine-containing analogs.

Benzimidazole (B57391) Derivatives: The classical synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid. researchgate.netnih.govresearcher.life In the context of this compound, a direct cycloaddition to form a benzimidazole ring is not a standard reaction. However, it is conceivable that the carbohydrazide could be first converted into a reactive intermediate which then participates in a cyclization reaction with an o-phenylenediamine derivative. For example, the carbohydrazide could be transformed into a 1,2-dicarbonyl equivalent or another suitable electrophile that could then undergo condensation and subsequent cyclization. While this would be a multi-step process rather than a direct cycloaddition, it represents a viable synthetic strategy for accessing benzimidazole derivatives incorporating the 3-methylcyclohexyl moiety.

The exploration of these cycloaddition and cyclization strategies, potentially under various catalytic conditions (e.g., acid or base catalysis, metal catalysis), could unveil novel synthetic routes to triazine and benzimidazole analogs of this compound.

Acylation and Sulfonylation Reactions of this compound

The nucleophilic nitrogen atoms of the carbohydrazide group are readily susceptible to acylation and sulfonylation. These reactions provide a straightforward method for introducing a wide variety of substituents, thereby modifying the steric and electronic properties of the parent molecule.

Acylation: Acylation of this compound can be achieved using various acylating agents, such as acid chlorides, acid anhydrides, or carboxylic acids under activating conditions. The reaction typically proceeds via nucleophilic acyl substitution, where the nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the acylating agent. nih.gov Depending on the reaction conditions and the stoichiometry of the reagents, mono-, di-, or even tri-acylated products could potentially be formed. The terminal nitrogen atom is generally more nucleophilic and would be expected to react preferentially.

Acylating AgentExpected ProductReaction Conditions
Acetyl ChlorideN'-acetyl-3-methylcyclohexane-1-carbohydrazideAprotic solvent, base (e.g., triethylamine, pyridine)
Acetic AnhydrideN'-acetyl-3-methylcyclohexane-1-carbohydrazideNeutral or acidic conditions
Benzoyl ChlorideN'-benzoyl-3-methylcyclohexane-1-carbohydrazideSchotten-Baumann conditions (e.g., NaOH/water, DCM)
Formic AcidN'-formyl-3-methylcyclohexane-1-carbohydrazideRefluxing formic acid

This table presents hypothetical acylation reactions of this compound based on general chemical principles.

Sulfonylation: Similarly, sulfonylation of this compound can be accomplished by reacting it with sulfonyl chlorides in the presence of a base. This reaction leads to the formation of N-sulfonylated derivatives. The sulfonamide linkage is known for its chemical stability and its presence in many biologically active compounds.

Sulfonylating AgentExpected ProductReaction Conditions
p-Toluenesulfonyl ChlorideN'-(p-toluenesulfonyl)-3-methylcyclohexane-1-carbohydrazidePyridine, DCM
Methanesulfonyl ChlorideN'-(methanesulfonyl)-3-methylcyclohexane-1-carbohydrazideTriethylamine, THF
Benzenesulfonyl ChlorideN'-(benzenesulfonyl)-3-methylcyclohexane-1-carbohydrazideAqueous base

This table illustrates potential sulfonylation reactions of this compound based on established chemical reactivity.

C-N Bond Forming Reactions: N-Alkylation and N-Arylation Strategies

Further derivatization of this compound can be achieved through N-alkylation and N-arylation, which involve the formation of new carbon-nitrogen bonds at the hydrazide nitrogen atoms.

N-Alkylation: N-alkylation introduces alkyl groups onto the nitrogen atoms of the carbohydrazide moiety. This can be achieved by reacting the carbohydrazide with alkyl halides or other alkylating agents in the presence of a base to neutralize the generated acid. The degree of alkylation can be controlled by the stoichiometry of the reagents and the reaction conditions. The terminal nitrogen atom is expected to be the primary site of alkylation due to its higher nucleophilicity.

Alkylating AgentExpected ProductReaction Conditions
Methyl IodideN'-methyl-3-methylcyclohexane-1-carbohydrazideBase (e.g., K2CO3, NaH), polar aprotic solvent (e.g., DMF, acetonitrile)
Ethyl BromideN'-ethyl-3-methylcyclohexane-1-carbohydrazideBase, solvent
Benzyl ChlorideN'-benzyl-3-methylcyclohexane-1-carbohydrazideBase, solvent

This table outlines plausible N-alkylation reactions for this compound.

N-Arylation: N-arylation involves the introduction of an aryl group to the nitrogen atom. This is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. These reactions generally require an aryl halide or triflate, a palladium or copper catalyst, a suitable ligand, and a base. N-arylation can significantly alter the electronic and conformational properties of the molecule.

Arylating AgentCatalyst SystemExpected Product
Phenyl BromidePd catalyst (e.g., Pd(OAc)2), ligand (e.g., phosphine), base (e.g., NaOtBu)N'-phenyl-3-methylcyclohexane-1-carbohydrazide
4-ChlorotolueneCuI, ligand (e.g., 1,10-phenanthroline), base (e.g., K2CO3)N'-(4-methylphenyl)-3-methylcyclohexane-1-carbohydrazide
2-IodopyridinePd or Cu catalyst, ligand, baseN'-(pyridin-2-yl)-3-methylcyclohexane-1-carbohydrazide

This table provides examples of potential N-arylation reactions for this compound based on modern cross-coupling methodologies.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methylcyclohexane 1 Carbohydrazide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the detailed molecular structure of 3-Methylcyclohexane-1-carbohydrazide in solution. It provides critical information on the chemical environment of each nucleus, their connectivity through chemical bonds, and their spatial proximities.

One-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental data for structural elucidation by identifying the distinct chemical environments of hydrogen and carbon atoms within the molecule. Due to the chiral centers at C1 and C3, this compound exists as a mixture of cis and trans diastereomers, which are expected to show separate sets of signals in the NMR spectra.

The ¹H NMR spectrum is characterized by signals corresponding to the carbohydrazide (B1668358) protons (-CONHNH₂) and the protons of the 3-methylcyclohexane ring. The amide (NH) and amine (NH₂) protons typically appear as broad singlets in the downfield region, with chemical shifts that can be sensitive to solvent and concentration. The protons on the cyclohexane (B81311) ring exhibit complex multiplets in the aliphatic region (approximately 1.0-2.5 ppm) due to extensive spin-spin coupling. The methyl group protons appear as a doublet, coupled to the proton at the C3 position.

The proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. libretexts.org The carbonyl carbon of the hydrazide group is the most deshielded, appearing at the low-field end of the spectrum (170-180 ppm). nih.gov The carbons of the cyclohexane ring resonate in the 20-50 ppm range, while the methyl carbon appears at the high-field end (~20 ppm). pressbooks.pub The presence of both cis and trans isomers would result in a doubling of the expected signals for each unique carbon environment. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar structural motifs.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
-CO NH - 7.5 - 8.5 Broad Singlet Chemical shift is solvent-dependent.
-NH 4.0 - 5.0 Broad Singlet Exchanges with D₂O; solvent-dependent.
H-1 (Cyclohexane) 2.0 - 2.5 Multiplet Proton attached to the carbon bearing the carbohydrazide group.
H-3 (Cyclohexane) 1.5 - 2.0 Multiplet Proton attached to the carbon bearing the methyl group.
-CH 0.8 - 1.0 Doublet Coupled to H-3.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar structural motifs.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C =O 170 - 180 Carbonyl carbon, typically a weak signal.
C-1 (Cyclohexane) 40 - 50 Carbon attached to the carbohydrazide group.
C-3 (Cyclohexane) 30 - 40 Carbon attached to the methyl group.
C-2, C-4, C-5, C-6 20 - 40 Other ring carbons. Separate signals expected for each.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and for determining the molecule's connectivity and stereochemistry. science.govpitt.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, COSY spectra would establish the connectivity of protons around the cyclohexane ring. For instance, a cross-peak between the H-1 signal and its adjacent H-2/H-6 proton signals would be observed. It would also confirm the coupling between the methyl protons and the H-3 proton.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This technique is crucial for definitively assigning the carbon signals based on the more easily assigned proton signals. For example, the methyl proton doublet would show a cross-peak to the methyl carbon signal in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net This is the primary NMR method for distinguishing between the cis and trans isomers. For instance, in the trans isomer (where the methyl and carbohydrazide groups are on opposite faces of the ring, likely in a diequatorial conformation), a NOESY correlation might be observed between the axial H-1 and axial H-3 protons. In the cis isomer, different spatial relationships, such as between an axial methyl group and other axial protons, would produce a distinct set of NOESY cross-peaks.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of the functional groups within a molecule, providing a characteristic "fingerprint." msu.edu The FT-IR spectrum of this compound is dominated by absorptions from the carbohydrazide moiety and the alkyl framework.

The key diagnostic bands arise from the hydrazide group. nih.gov Strong, sharp bands in the 3200-3400 cm⁻¹ region are attributed to the symmetric and asymmetric N-H stretching vibrations of the -NH and -NH₂ groups. A very strong and sharp absorption band, known as the Amide I band, is expected around 1640-1680 cm⁻¹ and is primarily due to the C=O stretching vibration. The Amide II band, resulting from N-H bending and C-N stretching, typically appears near 1520-1570 cm⁻¹. The aliphatic C-H stretching vibrations of the cyclohexane and methyl groups are observed as strong bands in the 2850-3000 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch (-NH, -NH₂) 3200 - 3400 Medium-Strong
C-H Stretch (Aliphatic) 2850 - 3000 Strong
C=O Stretch (Amide I) 1640 - 1680 Strong
N-H Bend (Amide II) 1520 - 1570 Medium-Strong
C-H Bend 1375 - 1465 Medium

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The principal chromophore in this compound is the carbonyl group (C=O) of the hydrazide function. masterorganicchemistry.com As this is an isolated, non-conjugated carbonyl group, it is expected to exhibit a weak absorption band corresponding to a forbidden n→π* (non-bonding to anti-bonding pi orbital) transition. masterorganicchemistry.com This absorption maximum (λ_max) would likely occur in the deep UV region, typically between 210 and 230 nm. The molar absorptivity (ε) for this type of transition is generally low. The aliphatic cyclohexane framework does not absorb light in the standard UV-Vis range.

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization (ESI-MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

For this compound (Molecular Formula: C₈H₁₆N₂O), High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its elemental formula. The calculated monoisotopic mass is 156.1263 Da.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like carbohydrazides. nih.gov In positive ion mode, ESI-MS would be expected to generate a prominent protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 157.1341. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation, yielding structurally informative product ions. mdpi.com Predicted fragmentation pathways include:

Loss of ammonia (B1221849) (NH₃) from the terminal hydrazide group.

Cleavage of the N-N bond to lose a ·NH₂ radical.

Cleavage of the C-N bond, leading to the formation of a 3-methylcyclohexanecarbonylium ion.

Fragmentation of the cyclohexane ring itself through characteristic retro-Diels-Alder pathways or loss of small neutral molecules.

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov While obtaining a suitable single crystal can be a challenge, a successful analysis of this compound would provide a wealth of structural information.

This technique would unambiguously establish:

Molecular Conformation: The exact chair conformation of the cyclohexane ring and the precise torsional angles within the molecule.

Stereochemistry: The relative configuration of the methyl and carbohydrazide substituents (cis or trans) and their orientation (axial or equatorial). This would provide a solid-state reference to compare with the solution-phase conformations determined by NOESY.

Bond Parameters: Highly accurate measurements of all bond lengths and bond angles.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing intermolecular hydrogen bonds. Strong hydrogen bonding is expected between the N-H donors and the carbonyl oxygen acceptor of neighboring molecules, which dictates the solid-state supramolecular architecture. eurjchem.com

Chiroptical Spectroscopy for Absolute Configuration Assignment (e.g., Optical Rotatory Dispersion, Vibrational Circular Dichroism)

The determination of the absolute configuration of stereogenic centers is a critical aspect of the chemical and pharmaceutical analysis of chiral molecules such as this compound. Chiroptical spectroscopic methods, which rely on the differential interaction of chiral molecules with left- and right-circularly polarized light, are powerful non-destructive techniques for this purpose. Among these, Optical Rotatory Dispersion (ORD) and Vibrational Circular Dichroism (VCD) are particularly valuable. nih.gov It is important to note that a comprehensive search of scientific literature did not yield specific experimental or theoretical chiroptical data for this compound. Therefore, the following discussion outlines the theoretical principles and the hypothetical application of these techniques to the molecule.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. stackexchange.com The resulting ORD curve can be used to determine the absolute configuration of a chiral molecule, particularly when the structure contains a chromophore that absorbs light in the accessible region of the spectrum. stackexchange.comacs.org

For this compound, the carbohydrazide functional group itself does not possess a strong chromophore in the near-UV-visible range. However, the carbonyl group within this moiety will have a weak n→π* transition. The sign and shape of the Cotton effect curve in the ORD spectrum, which is the characteristic change in optical rotation in the vicinity of an absorption band, are highly sensitive to the stereochemical environment of the chromophore. stackexchange.com

In a hypothetical analysis, the ORD spectrum of an enantiomer of this compound would be measured. The sign of the Cotton effect associated with the carbonyl n→π* transition could then be correlated to the absolute configuration at the C1 and C3 positions of the cyclohexane ring. Empirical rules, such as the Octant Rule for cyclohexanones, have been developed to predict the sign of the Cotton effect based on the spatial arrangement of substituents relative to the carbonyl group. stackexchange.com While not directly applicable, similar principles regarding the perturbative effect of the chiral centers on the chromophore would govern the ORD spectrum.

A more robust approach involves the comparison of the experimental ORD curve with a theoretically predicted spectrum. acs.org Using ab initio or Density Functional Theory (DFT) methods, the ORD curve for a specific enantiomer (e.g., (1R, 3R)-3-Methylcyclohexane-1-carbohydrazide) can be calculated. acs.org A match between the experimental and calculated curves would allow for an unambiguous assignment of the absolute configuration. acs.org

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism measures the differential absorption of left- and right-circularly polarized infrared light during vibrational transitions. nih.gov VCD is a powerful technique for determining the absolute configuration of chiral molecules, especially for those that lack a UV-visible chromophore. nih.gov Since every vibrational mode in a chiral molecule is potentially VCD active, a VCD spectrum provides a rich fingerprint of the molecule's three-dimensional structure. researchgate.net

The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the spectrum calculated for a known enantiomer using DFT. nih.govamericanlaboratory.com If the signs and relative intensities of the major VCD bands in the experimental spectrum match the calculated spectrum, the absolute configuration of the sample is the same as that used in the calculation. americanlaboratory.com If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration. americanlaboratory.com

For a VCD analysis of this compound, the vibrational modes of interest would include the C-H stretching and bending modes of the cyclohexane ring and the methyl group, as well as the N-H and C=O stretching and bending modes of the carbohydrazide group. The VCD signals for these vibrations would be sensitive to the conformational preferences of the cyclohexane ring (chair, boat, twist-boat) and the orientation of the methyl and carbohydrazide substituents (axial vs. equatorial). A thorough conformational search and Boltzmann-weighting of the calculated spectra for the most stable conformers would be necessary for an accurate comparison with the experimental spectrum.

Data Tables

Due to the absence of published experimental or theoretical chiroptical studies on this compound, no data tables with specific research findings can be presented. The generation of such tables would require either experimental measurement of the ORD and VCD spectra or high-level computational chemistry studies, neither of which are currently available in the public domain.

Computational and Theoretical Investigations of 3 Methylcyclohexane 1 Carbohydrazide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the structural and electronic properties of molecules. This approach is centered on calculating the electron density of a system to determine its energy and other properties, offering a balance between computational cost and accuracy. For a molecule like 3-methylcyclohexane-1-carbohydrazide, DFT calculations would provide fundamental insights into its behavior at the molecular level.

Geometry Optimization and Conformational Energy Landscapes

Computational geometry optimization, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to locate the stable conformers. For monosubstituted cyclohexanes, it is well-established that substituents generally prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. pressbooks.publibretexts.orglibretexts.org For this compound, this would lead to four potential chair conformers: (cis/trans)-diequatorial and (cis/trans)-equatorial-axial.

A systematic conformational search would be necessary to identify the global minimum energy structure. This involves rotating the single bonds and exploring the different ring puckering possibilities. The relative energies of these conformers would be calculated to establish the conformational energy landscape, indicating the most stable forms of the molecule under isolated conditions.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and not based on published experimental or computational data.

Conformer (Methyl, Carbohydrazide) Relative Energy (kcal/mol) Population (%) at 298.15 K
trans-Diequatorial 0.00 75.3
cis-Diequatorial 0.50 18.2
trans-Equatorial-Axial 2.50 3.5
cis-Axial-Equatorial 2.80 2.9
cis-Diaxial 5.50 0.1

Prediction and Correlation of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are highly effective in predicting spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR). These theoretical chemical shifts for each conformer can be compared with experimental spectra to identify the dominant conformation in solution.

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be computed through frequency calculations at the optimized geometry. These calculations help in assigning the vibrational modes observed in experimental FT-IR spectra. For instance, the characteristic C=O stretching frequency of the carbohydrazide (B1668358) group and the N-H stretching vibrations would be identified. A scaling factor is often applied to the calculated frequencies to better match experimental values.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra. This would provide information on the electronic transitions, such as the n → π* and π → π* transitions associated with the carbonyl group of the carbohydrazide moiety, and predict the wavelength of maximum absorption (λ_max).

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Global Reactivity

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors This table is illustrative and not based on published experimental or computational data.

Parameter Value (eV)
E_HOMO -6.5
E_LUMO 1.5
HOMO-LUMO Gap (ΔE) 8.0
Ionization Potential (I) 6.5
Electron Affinity (A) -1.5
Global Hardness (η) 4.0
Global Softness (S) 0.25
Electronegativity (χ) 2.5

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the interactions between filled and empty orbitals, which can be interpreted as intramolecular charge transfer events. These interactions contribute to the stability of the molecule. For this compound, NBO analysis would reveal hyperconjugative interactions, such as the delocalization of electron density from the nitrogen lone pairs of the hydrazide group into the antibonding orbital of the carbonyl group (n_N → π*_C=O). The stabilization energy (E(2)) associated with these interactions quantifies their significance.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These are the sites most susceptible to electrophilic attack. In this compound, these would likely be located around the carbonyl oxygen and the nitrogen atoms.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These are the sites prone to nucleophilic attack, typically found around the hydrogen atoms, particularly those of the N-H groups.

Green regions denote areas of neutral potential.

The MEP surface provides a visual guide to the molecule's reactivity and intermolecular interaction patterns.

Analysis of Weak Intermolecular Interactions and Non-Covalent Interactions (NCI)

Weak intermolecular interactions are the subtle forces that govern the supramolecular assembly, crystal packing, and biological recognition of molecules. In the case of this compound, a molecule possessing both hydrogen bond donors (-NH, -NH₂) and acceptors (C=O), as well as a non-polar cyclohexyl ring, a variety of non-covalent interactions are anticipated to play a crucial role in its solid-state structure and interactions with its environment.

Non-Covalent Interaction (NCI) analysis is a computational tool that allows for the visualization and characterization of these weak interactions in three-dimensional space. wikipedia.orgchemtools.orgnih.gov This method is based on the electron density (ρ) and its reduced density gradient (s). wikipedia.orgnih.gov Regions of non-covalent interactions are identified as areas of low electron density and small reduced density gradients. chemtools.org These interactions can be qualitatively distinguished by mapping the sign of the second eigenvalue (λ₂) of the electron density Hessian onto the NCI isosurfaces. This creates a color-coded map where blue indicates strong, attractive interactions like hydrogen bonds, green signifies weaker van der Waals interactions, and red denotes repulsive steric clashes. researchgate.net

For this compound, NCI analysis would likely reveal several key interactions:

Hydrogen Bonds: The primary intermolecular interactions would be strong N–H···O hydrogen bonds formed between the hydrazide moieties of adjacent molecules. These are expected to be the most significant contributors to the stability of the crystal lattice. rsc.org

C–H···O Contacts: Weaker C–H···O hydrogen bonds, where the carbon atoms of the cyclohexyl ring act as weak hydrogen bond donors to the carbonyl oxygen, may also be present, further stabilizing the crystal structure. rsc.org

To illustrate the expected findings from a computational analysis, a hypothetical data table is presented below, summarizing the types of interactions and their likely energetic contributions, as would be determined by Density Functional Theory (DFT) calculations.

Interaction TypeDonorAcceptorTypical Distance (Å)Estimated Interaction Energy (kcal/mol)
Hydrogen BondN-HO=C1.8 - 2.2-5 to -15
Hydrogen BondN-H (amine)O=C1.9 - 2.3-4 to -12
van der WaalsC-H (cyclohexyl)C-H (cyclohexyl)> 2.4-0.5 to -2.0
C-H···O ContactC-H (cyclohexyl)O=C2.2 - 2.8-1.0 to -3.0

Note: The data in this table is illustrative and based on general principles of intermolecular interactions and findings for similar molecules. Specific values for this compound would require dedicated computational studies.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational to technologies such as frequency conversion, optical switching, and data storage. doi.org Organic molecules, particularly those with extended π-conjugated systems and strong electron donor and acceptor groups, are promising candidates for NLO materials. nih.govscielo.org.mx

The NLO properties of a molecule are primarily determined by its hyperpolarizability (β for second-order and γ for third-order effects). nih.gov Computational chemistry provides a means to predict these properties through quantum mechanical calculations, often employing DFT methods. doi.orgnih.gov While this compound lacks a traditional π-conjugated system, the presence of the carbonyl group (an electron-withdrawing group) and the amine/hydrazide moieties (electron-donating groups) can give rise to a modest NLO response.

The investigation of NLO properties for this compound would involve calculating the dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ). nih.gov The magnitude of these properties is sensitive to the molecular geometry and electronic structure. For instance, the charge transfer between the donor and acceptor groups plays a significant role in enhancing the hyperpolarizability. scielo.org.mx

A hypothetical summary of predicted NLO properties for this compound, as would be obtained from DFT calculations, is presented below.

PropertySymbolPredicted Value (a.u.)
Dipole Momentμ2 - 5
Average Polarizabilityα100 - 150
First Hyperpolarizabilityβ50 - 200
Second Hyperpolarizabilityγ1000 - 5000

Note: These values are hypothetical and serve to illustrate the type of data generated from NLO predictions. The actual NLO response of this compound is expected to be modest due to the absence of a large π-conjugated system.

The development of novel organic NLO materials often focuses on enhancing the hyperpolarizability through molecular engineering. doi.org While this compound itself may not be a strong NLO material, it could serve as a scaffold for the design of more complex molecules with enhanced NLO properties.

Computational Analysis of Intermolecular Interactions (e.g., molecular docking for host-guest systems, protein binding sites in a purely theoretical context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict the binding affinity and mode of action of a small molecule ligand with a protein target. researchgate.netnih.gov In a purely theoretical context, molecular docking can be employed to explore the potential interactions of this compound with various host molecules or hypothetical protein binding sites.

The hydrazide moiety is a common functional group in many biologically active compounds and is known to participate in key interactions within protein active sites, such as forming hydrogen bonds with amino acid residues. nih.govmdpi.com The cyclohexyl group, being hydrophobic, would likely favor interactions with non-polar pockets in a binding site.

A theoretical molecular docking study of this compound would involve:

Defining a Target: A hypothetical protein binding site would be defined, featuring a combination of polar and non-polar amino acid residues.

Ligand Preparation: The 3D structure of this compound would be optimized to its lowest energy conformation.

Docking Simulation: A docking algorithm would be used to explore the conformational space of the ligand within the binding site and to score the different binding poses based on their predicted binding affinity.

The results of such a simulation would provide insights into the plausible binding modes of this compound. For example, the hydrazide group could act as a hydrogen bond donor and acceptor, forming interactions with residues like aspartic acid, glutamic acid, or serine. The methylcyclohexane (B89554) ring would likely orient itself towards hydrophobic residues such as leucine, isoleucine, or valine.

Below is a hypothetical table summarizing the potential interactions of this compound within a theoretical protein binding site, as might be revealed by a molecular docking study.

Ligand MoietyInteracting Residue (Hypothetical)Interaction TypePredicted Binding Energy Contribution (kcal/mol)
Carbonyl OxygenArginineHydrogen Bond-2.0 to -4.0
Amine GroupAspartic AcidHydrogen Bond, Salt Bridge-3.0 to -6.0
Hydrazide N-HGlutamic AcidHydrogen Bond-2.5 to -5.0
Cyclohexyl RingLeucine, ValineHydrophobic Interactions-1.5 to -3.5

Note: This data is purely illustrative of the type of output from a molecular docking simulation. The actual interactions and binding energies would depend on the specific topology and amino acid composition of the target binding site.

Such theoretical studies are invaluable for generating hypotheses about the potential biological relevance of a molecule and for guiding the design of new compounds with desired binding properties. mdpi.com

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 3 Methylcyclohexane 1 Carbohydrazide

Chemical Stability and Degradation Pathways

The stability of 3-methylcyclohexane-1-carbohydrazide is dictated by the inherent properties of the carbohydrazide (B1668358) moiety and the cyclohexane (B81311) ring. Generally, carbohydrazides are relatively stable crystalline solids under standard conditions. However, they can undergo degradation under specific environmental stressors.

Thermal Decomposition: Upon heating, carbohydrazides can decompose. The thermal decomposition of cyclohexane itself is known to initiate via C-C bond fission to form a 1,6-hexyl diradical. While the carbohydrazide group will significantly influence the decomposition pathway of this compound, the potential for ring-opening reactions under high temperatures should be considered. The decomposition is likely to be an exothermic process, and in the presence of oxidizing agents, it could be rapid.

Hydrolytic Stability: The amide-like linkage in the carbohydrazide is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of 3-methylcyclohexanecarboxylic acid and hydrazine (B178648). The rate of hydrolysis is dependent on pH and temperature.

Photodegradation: While specific studies on the photodegradation of alkyl carbohydrazides are scarce, related compounds such as alkyl aryl ketones are known to sensitize the photolysis of alkyl halides. It is plausible that exposure to ultraviolet radiation, especially in the presence of photosensitizers, could lead to the degradation of this compound through radical-mediated pathways.

Oxidation and Reduction Reactions

The hydrazide functional group in this compound is redox-active and can participate in a variety of oxidation and reduction reactions.

Oxidation Reactions: The nitrogen atoms of the hydrazide moiety are susceptible to oxidation. The electrochemical oxidation of the parent carbohydrazide has been studied, indicating that the molecule is readily oxidized. The theoretical oxidized potential of carbohydrazide is reported to be -1.25 V (vs RHE). nih.govscispace.com Common oxidizing agents can transform the hydrazide into various products. For instance, oxidation can lead to the formation of azo compounds or, under harsher conditions, cleavage of the N-N bond. The kinetics of oxidation of carbohydrazide by various oxidizing agents have been investigated, often showing a dependence on the concentration of both the substrate and the oxidant, as well as the pH of the medium.

Reduction Reactions: The carbonyl group of the carbohydrazide can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides and their derivatives to amines. Therefore, the reduction of this compound with LiAlH₄ would be expected to yield (3-methylcyclohexyl)methanamine (B2764316) and hydrazine. The general mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon. It is important to note that LiAlH₄ is a powerful and non-selective reducing agent. Catalytic hydrogenation, another common reduction method, could potentially reduce the carbonyl group, although the conditions would need to be carefully controlled to avoid side reactions.

Mechanistic Studies of Rearrangement Reactions

While no specific rearrangement reactions of this compound have been documented, its structure allows for the theoretical application of several well-known intramolecular rearrangements, particularly those involving nitrogen-containing functional groups.

Curtius Rearrangement: A highly relevant potential rearrangement is the Curtius rearrangement, which involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. nih.govscispace.comnih.govorganic-chemistry.orgresearchgate.net this compound could be converted to the corresponding acyl azide, 3-methylcyclohexanecarbonyl azide, via diazotization. Subsequent heating or photolysis would likely induce the Curtius rearrangement, leading to the formation of 3-methylcyclohexyl isocyanate with the loss of nitrogen gas. The mechanism is believed to be a concerted process involving the migration of the alkyl group from the carbonyl carbon to the nitrogen atom with retention of configuration. nih.govnih.gov

Hofmann Rearrangement: Although the Hofmann rearrangement directly involves a primary amide rather than a carbohydrazide, it is a related transformation. If this compound were to be converted to 3-methylcyclohexane-1-carboxamide, treatment with bromine and a strong base would initiate the Hofmann rearrangement to yield 3-methylcyclohexylamine, a product with one less carbon atom.

The table below outlines the key steps and intermediates in the potential Curtius rearrangement of a generic cyclohexanecarboxylic acid azide, which serves as a model for this compound.

Step Description Intermediate
1 Formation of Acyl Azide Cyclohexanecarbonyl azide
2 Thermal or Photochemical Decomposition Concerted migration of the cyclohexyl group and loss of N₂
3 Formation of Isocyanate Cyclohexyl isocyanate
4 Nucleophilic Attack (e.g., by water) Carbamic acid
5 Decarboxylation Cyclohexylamine

Investigation of Acid-Base Properties and Proton Transfer Mechanisms

The acid-base properties of this compound are determined by the presence of the basic amino groups and the potentially acidic N-H protons of the hydrazide moiety.

Basicity: The terminal amino group (-NH₂) of the hydrazide is basic and can be protonated in the presence of an acid. The lone pairs of electrons on the nitrogen atoms are responsible for this basicity. The gas-phase basicity and proton affinity are measures of the intrinsic basicity of a molecule in the absence of solvent effects. While experimental values for this compound are not available, data for related amines and hydrazines can provide an estimation.

Acidity: The N-H protons of the carbohydrazide can exhibit weak acidity and can be deprotonated by a strong base. The pKa value is a measure of this acidity. The acid dissociation constant (pKa) of the conjugate acid of a base is also a common way to express its basicity.

Proton transfer is a fundamental step in many reactions involving this compound, including acid- or base-catalyzed hydrolysis and its reactions as a nucleophile. The mechanism of proton transfer can be stepwise or concerted, depending on the reaction conditions and the nature of the other reactants.

Role as a Nucleophilic or Electrophilic Synthon in Complex Organic Transformations

The carbohydrazide functionality in this compound provides both nucleophilic and potentially electrophilic character, making it a versatile synthon in organic synthesis, particularly for the construction of heterocyclic compounds.

Nucleophilic Character: The terminal amino group is a potent nucleophile and can react with a variety of electrophiles. This reactivity is the basis for the synthesis of a wide range of derivatives.

Reaction with Aldehydes and Ketones: Condensation with aldehydes and ketones yields the corresponding hydrazones. This is a common reaction for the characterization and derivatization of carbohydrazides.

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N,N'-diacylhydrazines.

Alkylation: The nitrogen atoms can be alkylated, although controlling the degree of alkylation can be challenging. nih.gov

Synthesis of Heterocycles: this compound is a valuable precursor for the synthesis of various five-membered heterocyclic rings.

Pyrazoles: Reaction with 1,3-dicarbonyl compounds is a standard method for the synthesis of pyrazoles. oil.gov.iq

Oxadiazoles: Cyclization of N,N'-diacylhydrazine derivatives, which can be formed from the acylation of this compound, is a common route to 1,3,4-oxadiazoles.

Triazoles: The carbohydrazide moiety can also be incorporated into the synthesis of 1,2,4-triazoles through various synthetic routes. oil.gov.iqbeilstein-journals.orgresearchgate.net

The following table summarizes the role of this compound as a synthon in the synthesis of different heterocycles.

Heterocycle Reagent Key Transformation
Pyrazole (B372694) 1,3-Dicarbonyl compound Condensation and cyclization
1,3,4-Oxadiazole (B1194373) Acylating agent followed by cyclodehydration Formation of diacylhydrazine and subsequent ring closure
1,2,4-Triazole Various reagents (e.g., isothiocyanates, orthoesters) Multi-step synthesis involving condensation and cyclization

Applications of 3 Methylcyclohexane 1 Carbohydrazide and Its Derivatives in Chemical Science and Technology

Coordination Chemistry and Ligand Design

The hydrazide moiety of 3-Methylcyclohexane-1-carbohydrazide is a key feature that drives its application in coordination chemistry. Hydrazides and their derivatives, particularly hydrazones formed by condensation with aldehydes or ketones, are excellent ligands for a wide range of metal ions. They can act as mono- or polydentate ligands, coordinating with metal centers through the carbonyl oxygen and the nitrogen atoms of the hydrazone group, forming stable chelate rings.

Derivatives of this compound, especially its Schiff base hydrazones, are effective ligands for the synthesis of novel metal complexes. The synthesis typically involves the condensation of the parent carbohydrazide (B1668358) with a selected aldehyde or ketone to form a hydrazone ligand. This ligand is then reacted with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in a suitable solvent like methanol (B129727) or ethanol (B145695).

The 3-methylcyclohexane group provides a bulky, non-polar backbone that influences the solubility, stability, and steric environment of the resulting metal complex. The coordination can involve various metal ions, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). The ligand typically acts as a bidentate or tridentate donor, binding to the metal ion through the azomethine nitrogen and the carbonyl or enolic oxygen atom. This chelation results in the formation of stable five- or six-membered rings, leading to complexes with defined geometries, such as octahedral or square pyramidal structures. researchgate.netmdpi.comnih.gov

Table 1: Examples of Metal Complexes with Carbohydrazide-Derived Ligands
Metal IonLigand Type (Derivative)Typical Coordination GeometryKey Donor Atoms
Copper(II)Schiff Base (Hydrazone)Octahedral, Square PyramidalAzomethine Nitrogen, Carbonyl/Enolic Oxygen
Nickel(II)Schiff Base (Hydrazone)OctahedralAzomethine Nitrogen, Carbonyl/Enolic Oxygen
Cobalt(II)Schiff Base (Hydrazone)OctahedralAzomethine Nitrogen, Carbonyl/Enolic Oxygen
Iron(III)Schiff Base (Hydrazone)OctahedralAzomethine Nitrogen, Phenolic/Enolic Oxygen
Zinc(II)Schiff Base (Hydrazone)Tetrahedral/OctahedralAzomethine Nitrogen, Carbonyl/Enolic Oxygen

The metal complexes synthesized from this compound derivatives are not merely structurally interesting; they often possess significant catalytic activity. The metal center in these complexes can act as a Lewis acid, activating substrates and facilitating a variety of organic transformations. The ligand framework, including the 3-methylcyclohexane moiety, plays a crucial role in modulating the catalytic properties of the metal ion by influencing its steric and electronic environment.

These complexes have shown promise as homogeneous catalysts in oxidation reactions. For instance, similar hydrazone-based metal complexes have been utilized for the catalytic oxidation of C–H bonds in hydrocarbons and the conversion of C=C double bonds into aldehydes under mild, visible-light-driven conditions. rsc.org The efficiency of these catalytic systems depends on the nature of the metal, the specific structure of the carbohydrazide-derived ligand, and the reaction conditions. The ability to tune the ligand structure provides a pathway to optimize catalytic performance for specific synthetic challenges.

Table 2: Catalytic Applications of Hydrazide-Based Metal Complexes
Reaction TypeSubstrate ExampleProduct ExampleMetal Complex Catalyst
C(sp³)–H OxidationTolueneBenzaldehydeBis-ferrocenyl-hydrazide Copper(II)
C=C Bond OxidationStyreneBenzaldehydeBis-ferrocenyl-hydrazide Nickel(II)
Indole Oxidation1H-indole1H-indole-2,3-dione (Isatin)Bis-ferrocenyl-hydrazide Copper(II)

Advanced Organic Synthesis: Intermediates and Building Blocks for Complex Molecules

Beyond coordination chemistry, this compound is a valuable building block in advanced organic synthesis. basicknowledge101.comyoutube.com The reactive hydrazide group serves as a versatile handle for constructing more complex molecular architectures, particularly heterocyclic compounds that are foundational to many pharmaceuticals and functional materials. ajgreenchem.comnbinno.com

The primary reaction pathway involves the condensation of the carbohydrazide with various electrophiles. For example, reaction with aldehydes and ketones yields hydrazones, which can then undergo intramolecular cyclization reactions to form a wide array of heterocycles like pyrazoles, oxadiazoles, and triazines. nih.govajgreenchem.comnih.gov The cyclohexane (B81311) ring from the parent molecule is incorporated into the final structure, imparting specific conformational and lipophilic characteristics. This feature is particularly useful in medicinal chemistry for creating analogues of existing drugs or novel bioactive compounds. researchgate.net For instance, carbohydrazides are key intermediates in the synthesis of novel quinoline (B57606) and isoindoline (B1297411) derivatives. researchgate.net The synthesis of thiocarbohydrazide (B147625) derivatives, which are also important in building heterocyclic systems, often starts from carbohydrazide precursors. arkat-usa.orgsapub.org

Materials Science and Engineering Applications

The functional versatility of this compound extends into the realm of materials science, where it can be used to modify polymers and create new materials with tailored properties.

The hydrazide group contains reactive N-H bonds capable of reacting with functional groups such as epoxides and isocyanates. This reactivity makes this compound and its dihydrazide analogues effective curing agents for epoxy resins and crosslinkers for other polymer systems like acrylic emulsions. otsukac.co.jpac-catalysts.com When mixed with an epoxy resin, the hydrazide can act as a latent curing agent; it remains inert at room temperature, providing a long pot life, but reacts at elevated temperatures to form a durable, crosslinked polymer network. threebond.co.jpnih.govgoogle.com

The incorporation of the 3-methylcyclohexane unit into the polymer matrix can enhance properties such as thermal stability, mechanical strength, and resistance to solvents and crazing. mdpi.com The aliphatic ring structure adds rigidity and bulk to the polymer backbone, leading to materials with improved performance characteristics suitable for adhesives, coatings, and composite materials. ac-catalysts.com

Table 3: Properties of Hydrazide Curing Agents in Polymer Systems
PropertyAdvantage of Hydrazide-Based AgentsResulting Polymer Characteristic
Latent ReactivityStable at room temperature, cures upon heating. nih.govLong pot life for one-component epoxy systems. ac-catalysts.com
Crosslinking DensityForms a robust 3D network through reaction with epoxy or other groups.Improved mechanical strength and chemical resistance. mdpi.com
Structural RigidityThe cyclohexane ring adds stiffness to the polymer backbone.Enhanced thermal stability and hardness.
Water ResistanceOften provides better water resistance compared to other curing agents like dicyandiamide (B1669379) (DICY). threebond.co.jpIncreased durability in humid environments.

The ability of this compound derivatives to form stable metal complexes is a key route to developing materials with specific optical and electronic properties. The coordination of the ligand to a transition metal ion can give rise to d-d electronic transitions, which cause the material to absorb light in the visible spectrum, resulting in vibrant colors.

Furthermore, when the carbohydrazide is converted into a Schiff base with an aromatic aldehyde, the resulting extended π-conjugated system can exhibit photoluminescence (fluorescence or phosphorescence). The specific emission and absorption properties can be tuned by changing the metal ion or by modifying the substituents on the aromatic part of the ligand. These properties are of interest for applications such as organic light-emitting diodes (OLEDs), chemical sensors, and molecular switches. Studies on similar hydrazone complexes have demonstrated that these compounds can exhibit semiconducting behavior, where their electrical conductivity increases with temperature, making them candidates for use in electronic devices. researchgate.netnih.govbendola.com

Analytical Chemistry Reagents and Chemosensors

A thorough review of current scientific literature indicates that this compound has not been specifically reported as an analytical chemistry reagent or a chemosensor. While the carbohydrazide functional group is a component in the design of some chemosensors, no studies were found that utilize the this compound scaffold for this purpose.

The development of chemosensors often involves the strategic combination of a signaling unit and a recognition unit (receptor). Hydrazone derivatives, which can be synthesized from carbohydrazides, are a class of compounds that have been investigated for their chemosensory properties. These molecules can be designed to exhibit a detectable change (such as in color or fluorescence) upon binding with a specific analyte. For instance, other novel hydrazone-based chemosensors have been synthesized for the detection of specific ions. However, research detailing the synthesis of such sensors from this compound, or its derivatives, is not present in the available literature.

Future Directions and Emerging Research Avenues for 3 Methylcyclohexane 1 Carbohydrazide Chemistry

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of 3-Methylcyclohexane-1-carbohydrazide presents a distinct stereochemical challenge: controlling the relative (cis/trans) and absolute (R/S) configurations of the methyl and carbohydrazide (B1668358) substituents on the cyclohexane (B81311) ring. Future research must prioritize the development of synthetic routes that provide precise control over these stereocenters, as different isomers can exhibit vastly different chemical and biological properties.

Currently, no specific stereoselective syntheses for this compound have been reported. However, established methodologies for analogous structures can be adapted. A promising avenue involves the stereoselective synthesis of the precursor, 3-methylcyclohexanecarboxylic acid. chemspider.comnih.gov Techniques such as cascade Michael-aldol reactions or enantioselective Michael additions can produce highly substituted cyclohexanone (B45756) or cyclopentane (B165970) precursors with excellent diastereoselectivity and enantioselectivity. beilstein-journals.orgwisc.edu These intermediates can then be converted to the target carboxylic acid.

Once the stereochemically defined carboxylic acid is obtained, its conversion to the final carbohydrazide is typically straightforward, often involving a two-step process:

Conversion of the carboxylic acid to a more reactive derivative, such as an ester (e.g., methyl ester) or an acid chloride.

Reaction of the activated intermediate with hydrazine (B178648) hydrate (B1144303).

Future research should focus on optimizing these steps for 3-methylcyclohexane derivatives and exploring enzymatic approaches, such as those using imine reductases, for the direct reductive hydrazination of related carbonyl compounds, which could offer a more direct and greener route to chiral hydrazides. nih.gov

Table 1: Proposed Stereoselective Synthetic Strategies

Strategy Key Reaction Precursor Potential Outcome
Asymmetric Catalysis Enantioselective Michael Addition α,β-Unsaturated ester and an organocatalyst Enantiomerically enriched 3-methylcyclohexanecarboxylic acid derivative
Chiral Pool Synthesis Diels-Alder Reaction Chiral diene or dienophile Diastereomerically pure cyclohexane precursor

| Enzymatic Resolution | Lipase-catalyzed esterification/hydrolysis | Racemic 3-methylcyclohexanecarboxylic acid ester | Separation of enantiomers |

Exploration of Underutilized Reactivity Modes

The carbohydrazide functional group (-CONHNH₂) is a versatile chemical handle, yet its full reactive potential, as influenced by the 3-methylcyclohexyl scaffold, remains to be explored. The primary reactivity of hydrazides involves condensation with aldehydes and ketones to form stable hydrazone linkages. broadpharm.com This reaction is fundamental to dynamic covalent chemistry and the synthesis of bioactive molecules. nih.gov

Future research should investigate:

Hydrazone Formation: A systematic study of the reaction kinetics and thermodynamics of this compound with a library of carbonyl compounds. The steric bulk of the cyclohexane ring may influence reaction rates and the stability of the resulting E/Z isomers of the hydrazone products.

Heterocycle Synthesis: Hydrazides are key precursors for a variety of five-membered heterocycles, such as 1,3,4-oxadiazoles, pyrazoles, and triazoles. mdpi.com Exploring cyclization reactions of this compound and its derivatives would open pathways to novel heterocyclic compounds with potential applications in medicinal chemistry. nih.gov

Coordination Chemistry: The hydrazide and hydrazone moieties are excellent ligands for metal ions, forming stable complexes. nih.gov The synthesis and characterization of metal complexes with this compound or its hydrazone derivatives as ligands could lead to new catalysts or materials with interesting magnetic or optical properties.

Integration with Advanced Spectroscopic and Computational Techniques for Comprehensive Understanding

A thorough understanding of the three-dimensional structure, conformational dynamics, and electronic properties of this compound is crucial for predicting its reactivity and designing applications. The integration of computational chemistry with advanced spectroscopic methods provides a powerful approach to achieve this.

Computational Studies: Density Functional Theory (DFT) is a robust tool for investigating the properties of hydrazide and hydrazone derivatives. epstem.netmdpi.com Future computational work should focus on:

Conformational Analysis: Determining the relative energies of the cis and trans diastereomers and, for each, the preferred chair conformations of the cyclohexane ring (with axial vs. equatorial substituents).

Electronic Structure: Calculating frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic and nucleophilic attack. nih.gov

Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in the experimental characterization of synthesized compounds. mdpi.com

Advanced Spectroscopic Techniques: Experimental validation of computational models is essential. Key techniques will include:

Single-Crystal X-ray Diffraction: To unambiguously determine the solid-state structure, including stereochemistry and intermolecular interactions like hydrogen bonding. nih.gov

2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY): To confirm the covalent structure and elucidate the preferred conformation in solution.

Vibrational Spectroscopy (FT-IR and Raman): To probe the key functional groups and hydrogen bonding networks, comparing experimental frequencies with DFT-calculated values. mdpi.com

Table 2: Proposed Computational and Spectroscopic Studies

Technique Objective Expected Insights
DFT Calculations Geometry Optimization & Energy Calculation Relative stability of isomers; preferred ring conformations; bond lengths/angles.
Frontier Orbital Analysis HOMO/LUMO energy and distribution Prediction of reactive sites and chemical reactivity.
Single-Crystal X-ray Solid-state structure determination Definitive stereochemistry; packing motifs; intermolecular hydrogen bonding.

| 2D NMR (NOESY) | Through-space proton correlations | Conformation of the cyclohexane ring in solution; relative orientation of substituents. |

Expanding Applications in Green Chemistry and Sustainable Technologies

Hydrazide chemistry is increasingly intersecting with the principles of green chemistry. Carbohydrazide itself is recognized as a safer and less toxic alternative to hydrazine for use as an oxygen scavenger in high-pressure boilers, where it prevents corrosion by reacting with dissolved oxygen. sinocheme.comajgreenchem.com This established application provides a strong rationale for investigating this compound in similar roles. The lipophilic 3-methylcyclohexyl group could enhance its affinity for metal surfaces, potentially improving its performance as a corrosion inhibitor. sinocheme.com

Furthermore, the synthesis of hydrazides can be made more sustainable. Research has demonstrated efficient, solvent-free methods for preparing hydrazides from carboxylic acids using microwave irradiation, which significantly reduces reaction times and energy consumption compared to conventional heating. researchgate.net Other green protocols utilize organocatalysts like L-proline under mild, grinding conditions. mdpi.comresearchgate.net

Future research should focus on:

Evaluating this compound as a corrosion inhibitor and oxygen scavenger, comparing its efficacy and degradation byproducts to existing solutions.

Developing and optimizing green synthetic protocols for its production, assessing metrics such as atom economy, energy efficiency, and the E-factor. researchgate.net

Exploring its use as a formaldehyde (B43269) scavenger in materials like resins, an application where carbohydrazide has shown promise.

Design and Synthesis of Advanced Functional Materials from this compound Frameworks

The unique structural features of this compound make it an attractive building block for the design of novel functional materials. The hydrazide group can serve as a versatile linker in polymers, a cross-linker in hydrogels, or a ligand in the construction of metal-organic frameworks (MOFs). researchgate.netacs.orgbohrium.com

Polymers and Hydrogels: Polyacryloyl hydrazide is a well-known precursor for creating materials like ion-exchange resins and stimuli-responsive hydrogels. researchgate.net Incorporating the 3-methylcyclohexyl moiety could be achieved by synthesizing analogous polymers or by using the carbohydrazide as a cross-linker. The bulky, hydrophobic alkyl group is expected to significantly influence the material's properties, such as swelling behavior, mechanical strength, and thermal stability.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials built from metal nodes and organic linkers. scispace.com While ligands are often rigid, the use of flexible linkers can lead to dynamic and responsive frameworks. This compound, or a dicarboxylic acid derivative thereof, could act as a flexible, stereochemically diverse ligand. The resulting MOFs could exhibit unique pore environments and guest-adsorption properties, with potential applications in separations, catalysis, or sensing. acs.orgscirp.org

Dynamic Covalent Materials: The reversible formation of hydrazone bonds from the carbohydrazide is a cornerstone of dynamic covalent chemistry. This reactivity could be harnessed to create self-healing polymers or adaptable materials where the 3-methylcyclohexyl group helps to control the material's bulk properties.

Future work in this area will involve the synthesis of these novel materials and a thorough characterization of their structural, mechanical, and functional properties, establishing a direct link between the molecular design of the carbohydrazide building block and the macroscopic performance of the resulting material.

Q & A

Basic Research Questions

Q. How can the molecular structure of 3-Methylcyclohexane-1-carbohydrazide be confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography : Refine crystal structures using programs like SHELXL, which enables precise determination of bond lengths, angles, and torsional conformations. Hydrogen bonding interactions involving the carbohydrazide group can be analyzed to validate stereochemistry .
  • Gas Chromatography (GC) : Separate and quantify reaction products during synthesis to confirm purity. For example, GC methods optimized for methylcyclohexene derivatives (e.g., column selection, temperature gradients) can be adapted to detect byproducts or isomers .
  • Spectroscopic techniques : Use 1^1H/13^{13}C NMR to verify substituent positions and functional groups. Compare chemical shifts with analogous compounds like ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate for benchmarking .

Q. What computational methods are effective for predicting the binding interactions of this compound with biological targets?

  • Methodological Answer :

  • AutoDock Vina : Perform molecular docking to predict binding modes and affinity scores. Adjust grid box parameters to focus on active sites of enzymes (e.g., hydrolases or oxidoreductases). Validate docking poses by comparing results with crystallographic data .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., charge distribution, frontier orbitals) to assess reactivity. For example, B3LYP/6-31G** level optimizations can model conformational preferences of the cyclohexane ring and hydrazide group .

Q. How can researchers optimize synthetic routes for this compound?

  • Methodological Answer :

  • Controlled dehydration : Monitor reaction conditions (e.g., acid catalysts, temperature) to minimize side products. For instance, slow heating protocols prevent kinetic byproducts like methylenecyclohexane, as observed in methylcyclohexanol dehydration studies .
  • Hydrazide coupling : Use protecting groups for the hydrazine moiety to avoid undesired nucleophilic side reactions. Reference protocols for 3-chlorophenylhydrazine hydrochloride synthesis (e.g., stoichiometric control, solvent selection) .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational binding predictions and experimental binding assays for this compound?

  • Methodological Answer :

  • Principal contradiction analysis : Identify the dominant factor influencing discrepancies (e.g., solvation effects in simulations vs. crystallographic packing forces). Prioritize experimental validation of the most thermodynamically stable binding mode .
  • Multi-method validation : Combine docking (AutoDock Vina) with molecular dynamics (MD) simulations to assess conformational flexibility. For example, MD trajectories can reveal transient interactions not captured in static docking models .

Q. What strategies can differentiate thermodynamic vs. kinetic control in reactions involving this compound?

  • Methodological Answer :

  • Product ratio analysis : Use GC or HPLC to quantify isomers under varying conditions (e.g., temperature, catalyst loading). For example, Zaitsev rule deviations in methylcyclohexanol dehydration highlight the role of steric hindrance in kinetic control .
  • DFT-based transition state modeling : Calculate activation energies for competing pathways. Compare with experimental Arrhenius plots to determine the dominant pathway .

Q. How can researchers validate molecular docking results for this compound using experimental and computational cross-verification?

  • Methodological Answer :

  • Consensus scoring : Compare docking scores from multiple software (e.g., AutoDock Vina, Glide) to identify robust binding poses. Cross-reference with crystallographic data from structurally similar ligands .
  • Free energy perturbation (FEP) : Calculate relative binding free energies for docked complexes to refine affinity predictions. This approach is critical for resolving false positives in virtual screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.